molecular formula C8H4F3NS2 B15330740 4-((Trifluoromethyl)thio)benzo[d]thiazole

4-((Trifluoromethyl)thio)benzo[d]thiazole

Cat. No.: B15330740
M. Wt: 235.3 g/mol
InChI Key: BBAAVXYPYFVQJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((Trifluoromethyl)thio)benzo[d]thiazole is a heterocyclic compound that features a benzothiazole ring substituted with a trifluoromethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((Trifluoromethyl)thio)benzo[d]thiazole typically involves the reaction of 2-aminobenzenethiol with trifluoromethylthiolating agents. One common method includes the use of trifluoromethanesulfanylamide as a trifluoromethylthiolating agent, which reacts with 2-aminobenzenethiol under mild conditions to yield the desired product . The reaction is generally carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as continuous flow processes and the use of more efficient catalysts to enhance yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 4-((Trifluoromethyl)thio)benzo[d]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the trifluoromethylthio group to a thiol group.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated and nitrated benzothiazole derivatives.

Scientific Research Applications

4-((Trifluoromethyl)thio)benzo[d]thiazole has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

  • 2-((Trifluoromethyl)thio)benzo[d]thiazole
  • 4-((Methylthio)benzo[d]thiazole
  • 2-((Methylthio)benzo[d]thiazole

Comparison: 4-((Trifluoromethyl)thio)benzo[d]thiazole is unique due to the presence of the trifluoromethylthio group, which imparts distinct electronic and steric properties compared to its methylthio analogs. This difference can significantly affect the compound’s reactivity and biological activity, making it a valuable molecule for specific applications .

Properties

Molecular Formula

C8H4F3NS2

Molecular Weight

235.3 g/mol

IUPAC Name

4-(trifluoromethylsulfanyl)-1,3-benzothiazole

InChI

InChI=1S/C8H4F3NS2/c9-8(10,11)14-6-3-1-2-5-7(6)12-4-13-5/h1-4H

InChI Key

BBAAVXYPYFVQJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)SC(F)(F)F)N=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.